An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile (CAS 2112-22-3)
An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile (CAS 2112-22-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3-Dichloro-6-nitrobenzonitrile (CAS 2112-22-3), a key intermediate in pharmaceutical and materials science research.
Physicochemical Properties
2,3-Dichloro-6-nitrobenzonitrile is a brown solid compound.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 2112-22-3 | [3][4][5][6] |
| Molecular Formula | C₇H₂Cl₂N₂O₂ | [3][5] |
| Linear Formula | Cl₂C₆H₂(NO₂)CN | [4] |
| Molecular Weight | 217.01 g/mol | [3][4][5] |
| Exact Mass | 215.9493327 u | [1] |
| Appearance | Brown solid | [1][2] |
| Melting Point | 93-96 °C (lit.) | [1][2][3][4] |
| Boiling Point | 343.7 °C at 760 mmHg | [1][7] |
| Density | 1.6 ± 0.1 g/cm³ | [1][7] |
| Flash Point | 161.6 ± 27.9 °C | [1] |
| Vapor Pressure | 6.94E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.616 | [1] |
| Storage Conditions | Refrigerator, Sealed in dry, Room Temperature | [1][8] |
Safety and Toxicological Data
Handling 2,3-Dichloro-6-nitrobenzonitrile requires adherence to standard laboratory safety protocols. The compound is classified as an irritant. The available safety data is outlined below.
| Category | Information | Source(s) |
| GHS Hazard Statement | H315 : Causes skin irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
| WGK (Germany) | WGK 3 | [4] |
Experimental Protocols & Synthesis
Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 1,2,3-trichloro-4-nitrobenzene.[2][4] It serves as a crucial intermediate in the synthesis of the pharmaceutical compound Anagrelide.[1][2]
Detailed Methodology: [1]
-
Reaction: A solution containing 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of dimethylformamide (DMF) is prepared.
-
Heating: The mixture is heated to 155°C and maintained at this temperature for 2 hours.
-
Cooling & Quenching: The reaction mixture is then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added.
-
Workup Heating: The resulting mixture is heated to 65°C for 20 minutes.
-
Extraction: After cooling, the mixture is stirred with 0.55 kg of charcoal and 4 L of toluene and then filtered. The organic phase is separated, and the aqueous phase is extracted further with toluene.
-
Washing & Concentration: The combined toluene layers are washed with water and 6 N HCl, dried, and concentrated to yield a slurry.
-
Purification & Isolation: The slurry is dissolved in 1.5 L of methanol and stored at 5°C for 24 hours. The final nitrile product is collected by filtration, washed with 1.5 L of cold methanol, and dried at 40°C.
Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.
Applications in Research and Development
2,3-Dichloro-6-nitrobenzonitrile is a valuable building block in organic synthesis, primarily due to its multiple reactive sites which allow for diverse chemical modifications.[9]
-
Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Anagrelide, a medication used for the treatment of thrombocythemia (a condition characterized by an elevated platelet count).[1][2][9]
-
Precursor for Synthesis: It is employed as a starting reagent for the synthesis of other complex molecules, such as ethyl (2-amino-5,6-dichlorobenzyl)glycinate.[2][4]
-
Materials Science: The presence of dichloro, nitro, and cyano functional groups makes it a candidate for creating novel polymers and functional dyes.[9] The chloro groups can facilitate polycondensation reactions, while the nitro and cyano groups can be modified to adjust the electronic and physical properties of resulting materials, potentially for use in high-performance plastics or organic semiconductors.[9]
Caption: Logical relationship of 2,3-Dichloro-6-nitrobenzonitrile as a key intermediate.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3 [chemicalbook.com]
- 3. 2,3-Dichloro-6-nitrobenzonitrile | CAS: 2112-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 2,3-ジクロロ-6-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 2,3-Dichloro-6-nitrobenzonitrile | CAS#:2112-22-3 | Chemsrc [chemsrc.com]
- 8. 2112-22-3|2,3-Dichloro-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
